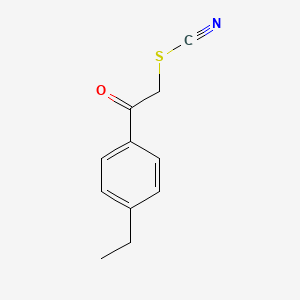![molecular formula C6H11ClS2 B14731178 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol CAS No. 5769-52-8](/img/structure/B14731178.png)
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol is a chemical compound with the molecular formula C6H11ClS2 It is characterized by the presence of a chlorinated propene group attached to a sulfanylpropane thiol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol typically involves the reaction of 2-chloropropene with a thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 2-chloropropene and propane-1-thiol. The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
化学反応の分析
Types of Reactions
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorinated propene group can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents such as dimethyl sulfoxide (DMSO) are typical.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Propane-1-thiol derivatives.
Substitution: Various substituted propene derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorinated propene group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components.
類似化合物との比較
Similar Compounds
3-[(2-Bromoprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with a bromine atom instead of chlorine.
3-[(2-Iodoprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with an iodine atom instead of chlorine.
3-[(2-Methylprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
特性
CAS番号 |
5769-52-8 |
|---|---|
分子式 |
C6H11ClS2 |
分子量 |
182.7 g/mol |
IUPAC名 |
3-(2-chloroprop-2-enylsulfanyl)propane-1-thiol |
InChI |
InChI=1S/C6H11ClS2/c1-6(7)5-9-4-2-3-8/h8H,1-5H2 |
InChIキー |
ZKFSEZMMCGOMAH-UHFFFAOYSA-N |
正規SMILES |
C=C(CSCCCS)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



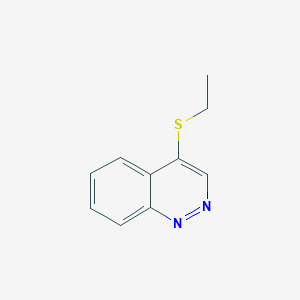
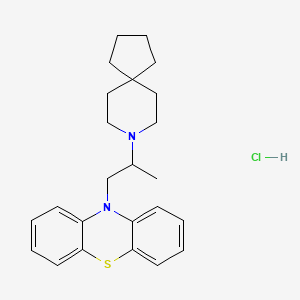
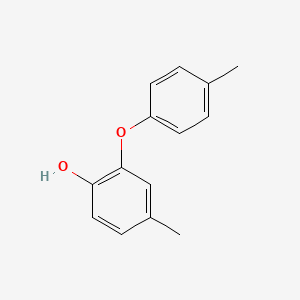

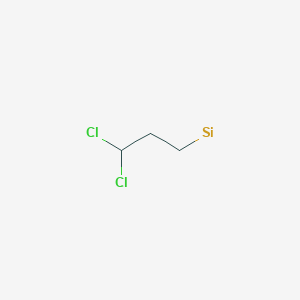


![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
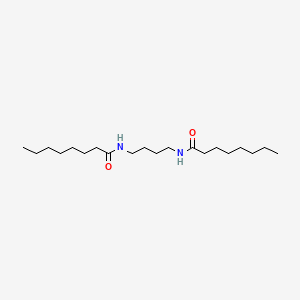
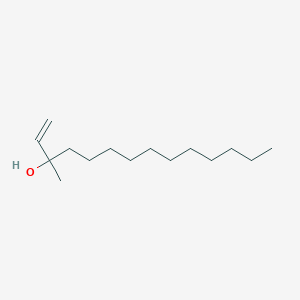

![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
